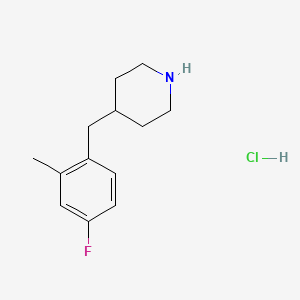

4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

Description

4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl moiety, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name |

4-[(4-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-8-13(14)3-2-12(10)9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBCBDICBXABSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588789 | |

| Record name | 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171960-54-5 | |

| Record name | 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-2-methyl-benzyl chloride and piperidine.

Nucleophilic Substitution: The 4-fluoro-2-methyl-benzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Formation of Hydrochloride Salt: The resulting 4-(4-Fluoro-2-methyl-benzyl)-piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperidine ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Chloro-2-methyl-benzyl)-piperidine hydrochloride

- 4-(4-Bromo-2-methyl-benzyl)-piperidine hydrochloride

- 4-(4-Methyl-2-methyl-benzyl)-piperidine hydrochloride

Uniqueness

4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound particularly interesting for research and development.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-fluoro-2-methylbenzyl chloride with piperidine under basic conditions (e.g., NaOH in dichloromethane), followed by HCl treatment to form the hydrochloride salt . Key parameters include:

- Temperature : Maintain 0–5°C during benzylation to minimize side reactions.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio of benzyl chloride to piperidine).

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Methodological Answer :

- Structural Confirmation : Use -NMR (δ ~2.8–3.2 ppm for piperidine protons, δ ~7.1–7.4 ppm for aromatic protons) and LC-MS (m/z calculated for [M+H]+: 252.1) .

- Purity Analysis : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

- Solubility : Determine in PBS (pH 7.4) and DMSO for biological assays; typical solubility is >10 mg/mL in DMSO .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Data Validation : Compare acute toxicity studies (e.g., LD50 in rodents) across multiple sources, ensuring consistent dosing routes (oral vs. intravenous) .

- Mechanistic Studies : Perform in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to clarify discrepancies in hepatotoxicity .

- Meta-Analysis : Use computational tools (e.g., QSAR models) to predict toxicity profiles and cross-reference with experimental data .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

- pH-Dependent Stability : Prepare buffered solutions (pH 1–9) and monitor hydrolysis kinetics; stability is typically highest at pH 4–6 .

- Formulation : Use lyophilization or encapsulation in cyclodextrins to enhance shelf life .

Q. How does the fluoromethyl substitution impact the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Electrophilicity Analysis : Compare reaction rates of 4-(4-Fluoro-2-methyl-benzyl)-piperidine with non-fluorinated analogs in SN2 reactions (e.g., with methyl iodide). Fluorine’s electron-withdrawing effect increases benzyl carbon electrophilicity, accelerating substitution .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map charge distribution and transition states .

Q. What experimental designs validate the compound’s role as a kinase inhibitor in mechanistic studies?

- Methodological Answer :

- Kinase Assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., JAK2 or EGFR) to measure IC50 values .

- Cellular Validation : Perform Western blotting to assess phosphorylation inhibition (e.g., p-STAT3 in cancer cell lines) .

- Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent preparation (e.g., degas PBS, use anhydrous DMSO) .

- Dynamic Light Scattering (DLS) : Measure particle size in suspension to detect aggregation, which may falsely indicate low solubility .

- Solvent Additives : Test co-solvents (e.g., 10% PEG-400) or surfactants (e.g., Tween-80) to enhance aqueous solubility .

Methodological Best Practices

Q. What steps ensure reproducibility in scaled-up synthesis?

- Methodological Answer :

Q. How to design a robust SAR (Structure-Activity Relationship) study for derivatives?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with variations in the benzyl (e.g., chloro, methoxy) and piperidine (e.g., N-methyl, spirocyclic) groups .

- Biological Testing : Use a tiered approach: primary screening (e.g., enzyme inhibition), secondary assays (cell viability), and tertiary (in vivo efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.